molecular formula C27H34ClNO2S B1676634 3-[3-Tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-propan-2-ylindol-2-yl]-2,2-dimethylpropanoic acid CAS No. 118414-82-7

3-[3-Tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-propan-2-ylindol-2-yl]-2,2-dimethylpropanoic acid

Cat. No. B1676634
M. Wt: 472.1 g/mol
InChI Key: VFMGWQLOCZBFCK-UHFFFAOYSA-N
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Description

MK-886 is a potent, selective inhibitor of 5-lipoxygenase-activating protein (FLAP) that prevents 5-lipoxygenase activation in vivo and inhibits leukotriene biosynthesis in leukocytes with an IC50 of 2.5 nM. In human whole blood, leukotriene biosynthesis is inhibited by MK-886 with an IC50 of 1.1 µM.
MK-886 is a potent and selective inhibitor of FLAP and Cox-1.
3-[3-(tert-butylsulfanyl)-1-(4-chlorobenzyl)-5-(propan-2-yl)-1H-indol-2-yl]-2,2-dimethylpropanoic acid is a member of the class of indoles that is 1H-indole substituted by a isopropyl group at position 5, a tert-butylsulfanediyl group at position 3, a 4-chlorobenzyl group at position 1 and a 2-carboxy-2-methylpropyl group at position 2. It acts as an inhibitor of arachidonate 5-lipoxygenase. It has a role as an EC 1.13.11.34 (arachidonate 5-lipoxygenase) inhibitor, an antineoplastic agent and a leukotriene antagonist. It is an aryl sulfide, a member of indoles, a monocarboxylic acid and a member of monochlorobenzenes.

Scientific Research Applications

Potential in Dermatological Treatments

A study focused on 5-Lipoxygenase-activating protein inhibitors, including compounds similar to the specified chemical, highlighted its potential as a topical agent for treating skin disorders involving leukotriene production. This research suggested that dermal application could significantly reduce leukotriene concentrations in mouse skin, which might lead to a reduction in swelling and inflammatory responses (Stock et al., 2010).

Inhibition of Leukotrienes for Respiratory Disorders

Another study described a potent 5-lipoxygenase-activating protein (FLAP) inhibitor with a structure similar to the specified compound. This inhibitor, known for its potential in oral administration, exhibited significant inhibition of leukotriene B4 in human blood and showed promising results in preclinical toxicology. The compound was also noted for its extended pharmacodynamic effect in a rodent bronchoalveolar lavage model, suggesting its potential application in treating respiratory disorders like asthma (Stock et al., 2011).

Anticancer Properties

Research involving the synthesis of novel metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, closely related to the specified compound, showed promising anti-tumor activities. These complexes, tested against human colorectal carcinoma cells, demonstrated significant inhibitory actions, suggesting the compound's potential as a cancer therapy agent, particularly in the context of colon cancer (Aboelmagd et al., 2021).

Synthesis of Derivatives for Anticancer Activity

A separate study synthesized various derivatives based on the structure of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, a structure akin to the specified compound. These compounds, evaluated as potential HDAC inhibitors, exhibited selective inhibitory actions on colon cancer cells. This study underlines the potential of structurally related compounds in cancer research, particularly in targeting specific cancer cell lines while sparing normal cells, offering a route towards more targeted and effective cancer treatments (Rayes et al., 2020).

Development of Asthma Treatments

Research on 5-lipoxygenase-activating protein leukotriene synthesis inhibitors, including a compound structurally similar to the specified chemical, emphasized its potential in treating asthma. The study found that these compounds had superior in vitro and in vivo inhibition of leukotriene synthesis, along with excellent pharmacokinetics and safety profiles in animal models. This points to the compound's relevance in developing new asthma treatments (Hutchinson et al., 2009).

properties

IUPAC Name

3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-propan-2-ylindol-2-yl]-2,2-dimethylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34ClNO2S/c1-17(2)19-10-13-22-21(14-19)24(32-26(3,4)5)23(15-27(6,7)25(30)31)29(22)16-18-8-11-20(28)12-9-18/h8-14,17H,15-16H2,1-7H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOAOVKBIIKRNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N(C(=C2SC(C)(C)C)CC(C)(C)C(=O)O)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041067
Record name MK 886
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-Tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-propan-2-ylindol-2-yl]-2,2-dimethylpropanoic acid

CAS RN

118414-82-7
Record name MK 886
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118414-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MK-886
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118414827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-886
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16739
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MK 886
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MK-886
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/080626SQ8C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Following the procedure of Example 10, but using 1-(p-chlorobenzyl)-1[-(4-(i-propyl)phenyl]hydrazine hydrochloride and methyl 2,2-dimethyl-5-(t-butylthio)-4-oxopentanoate as starting materials and hydrolysis at reflux, the title compound was prepared, mp 189°-192°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 2,2-dimethyl-5-(t-butylthio)-4-oxopentanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-Tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-propan-2-ylindol-2-yl]-2,2-dimethylpropanoic acid
Reactant of Route 2
Reactant of Route 2
3-[3-Tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-propan-2-ylindol-2-yl]-2,2-dimethylpropanoic acid
Reactant of Route 3
3-[3-Tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-propan-2-ylindol-2-yl]-2,2-dimethylpropanoic acid
Reactant of Route 4
3-[3-Tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-propan-2-ylindol-2-yl]-2,2-dimethylpropanoic acid
Reactant of Route 5
3-[3-Tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-propan-2-ylindol-2-yl]-2,2-dimethylpropanoic acid
Reactant of Route 6
Reactant of Route 6
3-[3-Tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-propan-2-ylindol-2-yl]-2,2-dimethylpropanoic acid

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